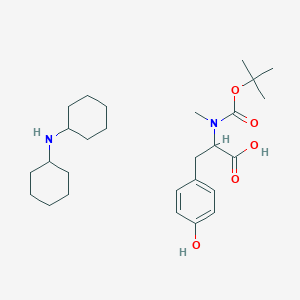

Boc-n-me-tyr-oh.dcha

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVADYPVUIPQNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694235 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95105-25-2 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-Me-Tyr-OH.DCHA: Synthesis, Characterization, and Application in Peptide Chemistry

This guide provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine dicyclohexylammonium salt (Boc-N-Me-Tyr-OH.DCHA), a pivotal building block for the incorporation of N-methylated tyrosine residues in solid-phase peptide synthesis (SPPS). N-methylation of the peptide backbone is a critical modification in medicinal chemistry, known to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides, thereby significantly impacting their biological activity and therapeutic potential.

This document will delve into the chemical properties and structural intricacies of Boc-N-Me-Tyr-OH.DCHA, providing detailed, field-proven protocols for its synthesis and characterization. Furthermore, it will explore the strategic considerations for its application in peptide synthesis, offering insights into the causal relationships between its structure and its utility in drug discovery and development.

Physicochemical Properties and Structural Elucidation

Boc-N-Me-Tyr-OH.DCHA is a derivative of the naturally occurring amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and also bears a methyl group. The carboxylic acid is salified with dicyclohexylamine (DCHA). This specific combination of protecting and salt-forming groups imparts desirable properties for its use in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅ · C₁₂H₂₃N | [1] |

| Molecular Weight | 476.65 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, under inert gas | [3] |

The Boc group provides temporary protection of the α-amino group, which can be readily cleaved under acidic conditions, a hallmark of the Boc-SPPS strategy. The N-methylation introduces a conformational constraint and removes the amide proton, which can disrupt hydrogen bonding networks and increase resistance to enzymatic degradation. The dicyclohexylammonium salt form enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and purify compared to the free acid, which may be an oil or an amorphous solid.[4]

Structural Diagram

Caption: Ionic association of Boc-N-Me-Tyr-OH and DCHA.

Synthesis of Boc-N-Me-Tyr-OH.DCHA

The synthesis of Boc-N-Me-Tyr-OH.DCHA is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general workflow involves the protection of the starting material, L-tyrosine, followed by N-methylation, and finally, salt formation.

Synthetic Workflow

Caption: Synthetic pathway for Boc-N-Me-Tyr-OH.DCHA.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

This initial step protects the α-amino group of L-tyrosine to prevent unwanted side reactions during subsequent modification of the amino group.

-

Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve L-tyrosine and NaHCO₃ in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of (Boc)₂O in dioxane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product, Boc-Tyr-OH, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-Tyr-OH.[5]

-

Step 2: Synthesis of N-α-Boc-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH)

N-methylation is achieved by deprotonating the Boc-protected amine followed by reaction with a methylating agent. It is crucial to perform this reaction under anhydrous conditions to prevent side reactions.

-

Materials: Boc-Tyr-OH, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl iodide (MeI), Water, Ethyl acetate, 1 M HCl, Brine, Anhydrous MgSO₄.

-

Procedure:

-

Suspend NaH in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the suspension to 0°C.

-

Slowly add a solution of Boc-Tyr-OH in anhydrous THF.

-

Stir the mixture at 0°C for 30 minutes, then add MeI.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-N-Me-Tyr-OH.

-

Step 3: Formation of the Dicyclohexylammonium Salt (Boc-N-Me-Tyr-OH.DCHA)

The crude Boc-N-Me-Tyr-OH is converted to its DCHA salt to facilitate purification and improve handling.

-

Materials: Boc-N-Me-Tyr-OH, Dicyclohexylamine (DCHA), Ethyl acetate, Hexane.

-

Procedure:

-

Dissolve the crude Boc-N-Me-Tyr-OH in ethyl acetate.

-

Add one equivalent of DCHA to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

If a precipitate forms, it can be collected by filtration. If not, add hexane until the solution becomes turbid and then cool to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized Boc-N-Me-Tyr-OH.DCHA.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals to identify include the Boc group protons (singlet around 1.4 ppm), the N-methyl protons (singlet), the aromatic protons of the tyrosine side chain, and the protons of the dicyclohexylammonium cation.[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of both the Boc-N-Me-Tyr-OH free acid (m/z for [M+H]⁺ and [M-H]⁻) and the dicyclohexylammonium cation.[2]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to assess the purity of the final product. A single major peak is indicative of high purity.[2]

Experimental Protocol: Characterization

Reversed-Phase HPLC (RP-HPLC)

-

Objective: To determine the purity of Boc-N-Me-Tyr-OH.DCHA.

-

Method:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.[2]

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-Tyr-OH.DCHA is a valuable reagent for the Boc/Bzl strategy of SPPS. The N-methyl group can significantly influence the properties of the resulting peptide.

Workflow for Incorporation into a Peptide Chain

Caption: Workflow for using Boc-N-Me-Tyr-OH.DCHA in SPPS.

Experimental Protocol: Conversion of DCHA Salt to Free Acid for SPPS

Prior to its use in peptide coupling reactions, the DCHA salt must be converted back to the free acid.

-

Materials: Boc-N-Me-Tyr-OH.DCHA, Ethyl acetate (or other suitable organic solvent), 10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous citric acid, Water, Brine, Anhydrous MgSO₄.

-

Procedure:

-

Suspend the Boc-N-Me-Tyr-OH.DCHA salt in ethyl acetate.[4]

-

Add 10% aqueous KHSO₄ and stir vigorously until the solid dissolves and two clear phases are formed. The pH of the aqueous layer should be acidic (pH 2-3).[4]

-

Separate the organic layer and wash it sequentially with 10% aqueous KHSO₄, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the free acid, Boc-N-Me-Tyr-OH, which is now ready for activation and coupling in SPPS.[6][7]

-

Conclusion

Boc-N-Me-Tyr-OH.DCHA is a specialized amino acid derivative that plays a crucial role in the synthesis of modified peptides with enhanced therapeutic properties. Its synthesis requires a systematic approach involving protection, N-methylation, and salt formation. The DCHA salt form provides stability and ease of handling, while the N-methyl modification offers a powerful tool for modulating the biological activity of peptides. The protocols and technical information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this important building block in their peptide-based research.

References

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-MeTyr-OH. PubChem. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

AAPPTec. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. [Link]

-

AAPPTec. (n.d.). Boc-Tyr(Me)-OH DCHA. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem. [Link]

-

Al-Salami, H., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1137. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

Sources

The Strategic Role of the DCHA Salt in Boc-N-Me-Tyr-OH: A Technical Guide for Advanced Peptide Synthesis

Abstract

N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH) is a pivotal building block for incorporating N-methylated tyrosine residues into synthetic peptides, a modification known to confer significant therapeutic advantages such as enhanced metabolic stability and improved cell permeability. However, the free acid form of this reagent often presents as a non-crystalline oil, posing significant challenges in purification, handling, and accurate measurement. This technical guide provides an in-depth examination of the critical role of dicyclohexylamine (DCHA) in converting Boc-N-Me-Tyr-OH into a stable, crystalline dicyclohexylammonium salt. We will dissect the chemical principles, detail field-proven experimental protocols for both salt formation and free acid liberation, and discuss the profound implications of this strategy in the context of therapeutic peptide development.

The Core Challenge: Handling N-Methylated Amino Acid Precursors

The strategic N-methylation of amide bonds within a peptide backbone is a cornerstone of modern peptidomimetic design. By replacing an amide proton with a methyl group, we disrupt the hydrogen-bonding networks that can lead to aggregation and introduce steric hindrance that shields the peptide from proteolytic enzymes.

Despite these benefits, the practical incorporation of these residues is fraught with challenges, beginning with the physical nature of the protected amino acid building blocks themselves. Boc-N-Me-Tyr-OH, in its free acid state, is frequently an amorphous solid or a viscous oil.[1][2] This physical state introduces several downstream complications:

-

Purification: Non-crystalline materials are notoriously difficult to purify via standard recrystallization, often requiring laborious chromatographic methods.

-

Handling: Accurately weighing and dispensing a sticky, hygroscopic oil is challenging, leading to stoichiometric inaccuracies in sensitive coupling reactions.[2]

-

Stability: Amorphous solids and oils have a higher surface area and less stable molecular arrangement compared to crystalline solids, making them more susceptible to degradation during long-term storage.[2][3]

The DCHA Salt: An Elegant Solution for Stability and Purity

To circumvent these issues, Boc-N-Me-Tyr-OH is almost universally prepared, stored, and supplied as its dicyclohexylammonium (DCHA) salt.[4][] This is achieved through a simple acid-base reaction where the bulky, organic base dicyclohexylamine neutralizes the carboxylic acid moiety of the Boc-protected amino acid.

The resulting salt formation is not merely a matter of convenience; it is a fundamental enabling step that enhances the overall utility and reliability of the reagent.

Mechanism of Salt Formation

The reaction is a straightforward proton transfer from the acidic carboxylic acid of Boc-N-Me-Tyr-OH to the basic secondary amine of DCHA. This creates an ion pair that readily packs into a stable, ordered crystal lattice.

Caption: Fig. 1: Acid-base reaction forming the DCHA salt.

Physicochemical Advantages of the DCHA Salt Form

The conversion to a DCHA salt imparts significant, measurable advantages that address the core challenges of the free acid. The formation of a stable crystalline solid is the primary benefit, leading to enhanced stability and easier handling.[3][6]

| Property | Boc-N-Me-Tyr-OH (Free Acid) | Boc-N-Me-Tyr-OH · DCHA Salt | Causality & Scientific Rationale |

| Physical State | Viscous oil or amorphous solid[1][2] | White crystalline powder[4][][7] | The ionic interaction and steric bulk of the DCHA cation facilitate packing into an ordered, low-energy crystal lattice. |

| Handling | Difficult to weigh accurately; hygroscopic | Free-flowing solid; easy to handle and weigh | Crystalline solids have lower surface energy and are generally less hygroscopic than their amorphous counterparts.[3] |

| Purity | Purification requires chromatography | High purity achievable by simple recrystallization | Impurities are excluded from the crystal lattice during the recrystallization process, providing a highly effective purification method.[1] |

| Stability | Susceptible to degradation | Significantly enhanced long-term storage stability | The stable crystalline lattice and protection of the reactive carboxylic acid group minimize degradation pathways.[3][6] |

Field-Proven Experimental Protocols

While the DCHA salt is ideal for storage and handling, the free acid must be liberated immediately before its use in a peptide coupling reaction. The following protocols are standard, self-validating procedures.

Protocol 1: Conversion of Oily Boc-N-Me-Tyr-OH to its DCHA Salt

This procedure is typically used during the initial synthesis and purification of the amino acid derivative.

Objective: To convert crude, oily Boc-N-Me-Tyr-OH into a pure, crystalline, and easily handleable solid.

Methodology:

-

Dissolution: Dissolve the crude Boc-N-Me-Tyr-OH oil (1 equivalent) in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Salt Formation: While stirring at room temperature, add dicyclohexylamine (1 equivalent) dropwise to the solution.

-

Precipitation: The DCHA salt will typically begin to precipitate out of the solution as a white solid.[8] The process can be driven to completion by cooling the mixture in an ice bath and/or by the slow addition of a non-polar co-solvent like hexanes.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with cold hexanes or ether to remove any excess DCHA and other soluble impurities.

-

Drying: Dry the purified Boc-N-Me-Tyr-OH · DCHA salt under vacuum to a constant weight. The product should be a fine, white, free-flowing powder.

Protocol 2: Liberation of the Free Acid from the DCHA Salt

Objective: To quantitatively convert the stable DCHA salt back into the active free acid for immediate use in a peptide coupling reaction.

Causality: This is a liquid-liquid extraction procedure based on partitioning. The DCHA salt is treated with an aqueous acid, which protonates the DCHA, forming a water-soluble dicyclohexylammonium salt. The deprotonated, organic-soluble Boc-N-Me-Tyr-OH free acid remains in the organic layer.

Caption: Fig. 2: Workflow for liberating the free acid from its DCHA salt.

Methodology:

-

Suspension: Suspend the Boc-N-Me-Tyr-OH · DCHA salt (1 part by weight) in 5-10 volume parts of ethyl acetate (or another water-immiscible solvent like dichloromethane).[1]

-

Acidification: Add an equal volume of a 10% aqueous solution of potassium bisulfate (KHSO₄) or 5% citric acid.[8] Shake the mixture vigorously in a separatory funnel. The solid should dissolve as the salt is partitioned between the two phases. The pH of the aqueous layer should be acidic (pH 2-3).[1]

-

Expert Note: Do not use hydrochloric acid (HCl), as the resulting dicyclohexylammonium chloride is sparingly soluble and may precipitate, complicating the extraction.[1]

-

-

Extraction: Allow the layers to separate. Drain the lower aqueous layer and discard it.

-

Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solution to dryness using a rotary evaporator. The resulting Boc-N-Me-Tyr-OH free acid (typically a foam or oil) can be used directly in the subsequent coupling step without further purification.[1]

Authoritative Grounding & Implications for Drug Development

The use of DCHA salts is not merely a laboratory convenience; it is a critical component of robust and reproducible chemical manufacturing processes required in drug development. The ability to produce, store, and handle a key building block in a highly pure and stable form is essential for cGMP (current Good Manufacturing Practice) environments.

By facilitating the reliable incorporation of N-methylated amino acids, the DCHA salt strategy directly contributes to the development of next-generation peptide therapeutics with:

-

Improved Pharmacokinetics: Enhanced stability against enzymatic degradation leads to longer in-vivo half-lives.

-

Favorable Oral Bioavailability: The disruption of hydrogen bonding can increase membrane permeability.

-

Consistent Manufacturing: The use of a stable, crystalline starting material ensures batch-to-batch consistency, a non-negotiable requirement for therapeutic production.

References

-

Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH DCHA. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-MeTyr-OH DCHA. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Peptides: A Technical Guide to N-Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Peptide Paradox

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their widespread application has been historically hindered by inherent pharmacological limitations.[1] Peptides are often susceptible to rapid enzymatic degradation in the body, exhibit poor membrane permeability, and possess a high degree of conformational flexibility, which can lead to reduced target affinity.[1][2] N-methylation, a strategic modification involving the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful tool to overcome these challenges.[3][4] This seemingly subtle alteration profoundly influences the physicochemical and biological properties of peptides, offering a rational approach to enhancing their stability, bioavailability, and overall therapeutic efficacy.[3][5] This guide provides a comprehensive exploration of N-methylated amino acids in peptide design, from fundamental principles to practical application.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the backbone amide nitrogen instigates a cascade of structural and functional changes that are pivotal for augmenting a peptide's therapeutic potential.[3]

Conformational Control and Structural Rigidity

N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and consequently reducing the available conformational space.[3] This "conformational constraint" can lock a peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target, which can lead to enhanced receptor affinity and selectivity.[3][6]

A key consequence of this steric hindrance is the increased propensity for the N-methylated amide bond to adopt a cis conformation, a state that is typically energetically unfavorable in unmodified peptides.[3][7] The ability to favor a cis amide bond is crucial for mimicking protein turns and achieving the optimal orientation for receptor engagement.[3]

Furthermore, the replacement of the amide proton with a methyl group eliminates its capacity to act as a hydrogen bond donor.[3] This disruption of intramolecular hydrogen bonding networks, which are essential for stabilizing secondary structures like α-helices and β-sheets, further alters the peptide's conformational landscape.[6]

Caption: Impact of N-methylation on peptide conformation.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[3] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone via hydrogen bonding.[3] By removing the amide proton, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[3][8] The steric bulk of the methyl group further hinders the approach of proteases.[8] This protective effect can extend beyond the immediate site of methylation, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[8]

Caption: N-methylation sterically hinders protease binding.

Improved Membrane Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[3][9] This is achieved through two primary mechanisms:

-

Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, favoring its ability to partition into and diffuse across the lipid bilayer of cell membranes.[3][5]

-

Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules.[3] This lowers the energetic penalty required for the peptide to move from an aqueous environment into the hydrophobic interior of the cell membrane.[10]

Studies on cyclic hexapeptides have shown that multiple N-methylations can significantly improve intestinal permeability.[11][12] Interestingly, the degree of improvement is not always directly correlated with the number of methyl groups but is highly dependent on their specific positions within the peptide sequence.[11][12]

Quantitative Impact of N-Methylation

The effects of N-methylation on peptide properties can be quantified through various assays. The following tables summarize representative data illustrating these impacts.

Table 1: Impact of N-Methylation on Proteolytic Stability

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - |

| D(N-Me)KLYWWEFL | N-methylated Asp | Trypsin | 3 h | 72 |

| DK(N-Me)LYWWEFL | N-methylated Lys | Trypsin | > 42 h | > 1000 |

| DKLYWW(N-Me)EFL | N-methylated Leu | Trypsin | > 42 h | > 1000 |

| Data sourced from a study on N-methyl scanning mutagenesis.[8] |

Table 2: Impact of N-Methylation on Membrane Permeability of a Cyclic Hexa-Alanine Peptide Library

| Peptide Modification | Number of N-Methyl Groups | Caco-2 Permeability (Papp, cm/s) | Permeability Classification |

| Unmodified | 0 | < 1 x 10⁻⁶ | Low |

| N-Methylated Analog 1 | 3 | > 1 x 10⁻⁵ | High |

| N-Methylated Analog 2 | 4 | > 1 x 10⁻⁵ | High |

| N-Methylated Analog 3 | 5 | < 1 x 10⁻⁶ | Low |

| Data adapted from studies on the intestinal permeability of N-methylated cyclic peptides.[11][12] |

Synthesis of N-Methylated Peptides: Methodologies and Considerations

The incorporation of N-methylated amino acids into a peptide sequence presents unique synthetic challenges due to the increased steric hindrance of the N-methyl group, which can lead to lower coupling yields and potential racemization.[13] Several strategies have been developed to address these challenges, both in solution-phase and solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids

SPPS is the most common method for synthesizing N-methylated peptides.[2][14] This typically involves the use of Fmoc-protected N-methylated amino acid building blocks.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis of an N-Methylated Peptide

This protocol outlines the general steps for incorporating an N-methylated amino acid into a peptide sequence using manual SPPS with Fmoc chemistry.

Materials:

-

Rink Amide resin[15]

-

N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)[15]

-

Fmoc-protected amino acids and Fmoc-N-methyl-amino acids[14]

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[16]

-

Base: N,N-Diisopropylethylamine (DIEA)[16]

-

Deprotection solution: 20% piperidine in DMF[17]

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water[18]

-

Syringe for manual synthesis with a polypropylene filter[18]

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 30 minutes in the synthesis syringe.[15][18]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.[17] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard): For a standard amino acid, pre-activate the Fmoc-amino acid (3-5 equivalents) with HATU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for a few minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[15]

-

Amino Acid Coupling (N-Methylated): Coupling onto an N-methylated amino acid or coupling an N-methylated amino acid is often more challenging.[16]

-

Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Purification and Analysis: Precipitate the crude peptide in cold ether, and then purify it by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the peptide by mass spectrometry.[8]

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated amino acid building blocks is to perform the N-methylation reaction directly on the peptide-resin.[19] A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation.[20] More recent advancements have focused on optimizing this process to reduce the reaction time significantly.[20]

Applications in Drug Discovery and Development

The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of peptides through N-methylation has made it a valuable strategy in drug discovery.[4][10] By systematically introducing methyl groups into a peptide backbone (a process sometimes referred to as an "N-methyl scan"), researchers can explore the conformational space and identify analogs with improved drug-like properties.[19][21] This approach has been successfully applied to various classes of peptides, including somatostatin analogs and RGD peptides, leading to compounds with enhanced stability, bioavailability, and in some cases, altered receptor selectivity.[21][22] The development of orally bioavailable peptide drugs, a long-standing goal in pharmaceutical research, is becoming increasingly feasible through strategies that include N-methylation.[10][23]

Conclusion

N-methylation is a potent and versatile tool in the arsenal of the peptide chemist and drug developer. By providing a means to rationally modulate key properties such as conformational flexibility, proteolytic stability, and membrane permeability, it offers a clear path toward the design of next-generation peptide therapeutics with significantly improved pharmacological profiles.[3][4] As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the opportunities to harness this powerful modification to address unmet medical needs.

References

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

-

Zhang, T., Wang, Y., Li, Z., & Liu, L. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

-

Leplawy, M. T., & Szymańska, A. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-478. [Link]

-

Ye, G., & Li, Y. (2020). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 25(15), 3385. [Link]

-

Ovadia, O., Greenberg, L., Laufer, B., Gilon, C., & Hoffman, A. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(5), 1875-1884. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ovadia, O., Greenberg, L., Laufer, B., Gilon, C., & Hoffman, A. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(5), 1875-1884. [Link]

-

Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

-

Biron, E., et al. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 47(51), 9948-9951. [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. [Link]

-

Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383. [Link]

-

aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec. [Link]

-

Siano, A., & Cascone, O. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

-

Bitan, G., et al. (2009). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of medicinal chemistry, 52(23), 7434-7443. [Link]

-

Al-Qahtani, N., & Turos, E. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1243-1252. [Link]

-

Huang, R., & Chen, X. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR protocols, 2(4), 100889. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone <i>N</i>-Methylation as A Useful Tool - ProQuest [proquest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]

- 13. lifetein.com [lifetein.com]

- 14. nbinno.com [nbinno.com]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

- 16. peptide.com [peptide.com]

- 17. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Boc Protection in Solid-Phase Peptide Synthesis

Introduction: The Bedrock of Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and small protein synthesis in both academic and industrial laboratories.[1][2][3] Its elegance lies in the covalent attachment of the growing peptide chain to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[1] At the heart of this powerful methodology is the concept of orthogonal protecting groups, which selectively mask reactive functional groups to ensure the specific and controlled formation of peptide bonds.[4][5]

This guide provides a deep dive into the tert-butyloxycarbonyl (Boc) protecting group, a foundational element in the history and practice of SPPS. We will explore the chemical principles of Boc protection, the intricacies of the Boc-SPPS workflow, its advantages and disadvantages, and the critical considerations for its successful implementation.

The Chemistry of the Boc Group: An Acid-Labile Guardian

The Boc group is an acid-labile protecting group used to shield the α-amino group of an amino acid. Its widespread use stems from its stability under a variety of conditions and its clean, quantitative removal with moderately strong acids, such as trifluoroacetic acid (TFA).[][7]

The deprotection mechanism proceeds through a unimolecular elimination (E1) pathway. Protonation of the carbonyl oxygen of the Boc group is followed by the formation of a stable tert-butyl carbocation and the release of carbon dioxide. The liberated α-amino group is then ready to participate in the next coupling reaction.

Figure 1: Mechanism of Boc Deprotection. The acid-catalyzed removal of the Boc group proceeds via an E1 mechanism, yielding a free amine, a stable tert-butyl carbocation, and carbon dioxide.

The Boc-SPPS Workflow: A Step-by-Step Protocol

The Boc-SPPS strategy involves a repetitive cycle of deprotection, neutralization, and coupling steps.[8] The C-terminal amino acid is first anchored to a solid support resin, typically a Merrifield resin (chloromethylated polystyrene).[2][9]

1. Resin Preparation and First Amino Acid Attachment:

-

Objective: To covalently link the first Boc-protected amino acid to the solid support.

-

Protocol:

-

Swell the Merrifield resin in dichloromethane (DCM).[8]

-

Prepare the cesium salt of the first Boc-protected amino acid.

-

React the cesium salt with the resin in dimethylformamide (DMF) at an elevated temperature to form a benzyl ester linkage.[9]

-

Wash the resin extensively with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.

-

2. The Synthesis Cycle:

The following three steps are repeated for each subsequent amino acid to be added to the peptide chain.[5]

a. Deprotection:

-

Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Protocol:

b. Neutralization:

-

Objective: To neutralize the protonated N-terminal amine, preparing it for the subsequent coupling reaction.

-

Protocol:

-

Wash the resin with a 5-10% solution of a hindered tertiary amine, such as diisopropylethylamine (DIPEA), in DCM or DMF.[4]

-

This step is crucial to ensure the availability of a free amine for nucleophilic attack during the coupling step.

-

Thorough washing with DCM and DMF is necessary to remove excess base.

-

c. Coupling:

-

Objective: To form a peptide bond between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.

-

Protocol:

-

Pre-activate the incoming Boc-protected amino acid with a coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic choice, often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Allow the reaction to proceed for 1-2 hours at room temperature.[8]

-

Monitor the reaction for completeness using a qualitative test, such as the ninhydrin (Kaiser) test. A negative ninhydrin test indicates the absence of free primary amines and the successful completion of the coupling step.

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Figure 2: The Boc-SPPS Synthesis Cycle. A schematic representation of the key steps involved in elongating the peptide chain using the Boc protection strategy.

Cleavage and Final Deprotection: Releasing the Peptide

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

-

Objective: To obtain the final, unprotected peptide in solution.

-

Protocol:

-

The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF).

-

This harsh treatment cleaves the benzyl ester linkage to the resin and simultaneously removes most common side-chain protecting groups.[4]

-

"Scavengers," such as anisole or thioanisole, are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection of side-chain protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like methionine and tryptophan.[10][11][12][13]

-

After cleavage, the volatile HF is removed under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.[9]

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Advantages and Disadvantages of the Boc Strategy

| Feature | Boc-SPPS | Fmoc-SPPS |

| Nα-Deprotection | Strong Acid (TFA) | Weak Base (Piperidine)[14] |

| Side-Chain Protection | Strong Acid Labile (e.g., Bn, Tos) | Acid Labile (e.g., tBu, Trt)[4] |

| Final Cleavage | Strong Acid (HF, TFMSA)[4] | Strong Acid (TFA) |

| Resin Linkage | Benzyl Ester (Acid Labile) | Wang, Rink Amide (Acid Labile) |

| Advantages | - Less expensive reagents.[]- Reduced risk of diketopiperazine formation.- Less aggregation during synthesis of long or difficult sequences.[] | - Milder deprotection conditions.[]- Orthogonality with acid-labile side-chain protecting groups.[]- Avoids the use of highly corrosive HF. |

| Disadvantages | - Harsh final cleavage with HF requires specialized equipment.- Repetitive acid treatment can lead to side-chain degradation.[16] | - Piperidine can cause side reactions.- Aggregation can be more problematic.- Fmoc-protected amino acids are generally more expensive.[][] |

Critical Considerations and Field-Proven Insights

-

Scavengers are Not Optional: The use of scavengers during the final HF cleavage is absolutely critical to prevent irreversible modification of sensitive amino acid residues.[13][17] The choice of scavenger cocktail should be tailored to the peptide sequence.[17]

-

Monitoring is Key: The ninhydrin test is an invaluable tool for ensuring complete coupling at each step. A positive result (blue color) indicates the presence of free amines and the need to recouple or cap the unreacted chains.

-

Water Content: Meticulous control of water content in all solvents and reagents is paramount. Water can hydrolyze activated esters and lead to truncated peptide sequences.

-

Choosing the Right Resin: The choice of resin is dictated by the desired C-terminal functionality (acid or amide). For Boc-SPPS, Merrifield resin is used for C-terminal acids, while MBHA or BHA resins are used for C-terminal amides.[8][9]

Conclusion: A Robust and Relevant Strategy

While the milder Fmoc-SPPS strategy has gained widespread popularity, Boc-SPPS remains a robust and highly relevant technique, particularly for the synthesis of long and complex peptides where aggregation can be a significant challenge.[] Its lower cost and the reduced risk of certain side reactions ensure its continued use in both research and industrial settings. A thorough understanding of the underlying chemistry and meticulous attention to experimental detail are the keys to successfully harnessing the power of Boc protection in solid-phase peptide synthesis.

References

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

-

Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

-

ResearchGate. A schematic representation of peptide synthesis using Boc protected... [Link]

-

Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

-

Chemistry LibreTexts. 26.9: The Merrifield Solid-Phase Technique. [Link]

-

Hart, R., et al. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC, NIH. [Link]

-

Merrifield, R. B. Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, ACS Publications. [Link]

-

OpenStax. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Organic Chemistry. [Link]

-

ResearchGate. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

-

GIBNIK. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. PubMed. [Link]

-

Corzo, G., et al. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 3. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 7. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chem.uci.edu [chem.uci.edu]

- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. biotage.com [biotage.com]

A Comprehensive Physicochemical Guide to Boc-N-Me-Tyr-OH.DCHA for Advanced Peptide Synthesis

This technical guide provides an in-depth analysis of the physicochemical characteristics of N-α-tert-Butyloxycarbonyl-N-α-methyl-L-tyrosine dicyclohexylammonium salt (Boc-N-Me-Tyr-OH.DCHA). It is designed for researchers, chemists, and drug development professionals who utilize this critical amino acid derivative in the synthesis of complex peptides and novel therapeutic agents. This document moves beyond a simple data sheet to offer field-proven insights into its handling, characterization, and strategic application.

Introduction: The Strategic Importance of N-Methylated Amino Acids

N-methylation of the peptide backbone is a key strategy in medicinal chemistry for modulating the pharmacological profile of bioactive peptides. The introduction of a methyl group on the amide nitrogen sterically hinders enzymatic degradation by proteases, thereby enhancing the peptide's in vivo stability and bioavailability. Furthermore, N-methylation can influence the peptide's conformational flexibility, often locking it into a bioactive conformation that can lead to improved receptor affinity and selectivity.

Boc-N-Me-Tyr-OH.DCHA is a specialized building block designed for incorporating N-methyl-tyrosine into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS). The tert-Butyloxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the dicyclohexylamine (DCHA) salt improves the compound's crystallinity, stability, and handling characteristics by protecting the C-terminal carboxylic acid.[][2]

Navigating Nomenclature and Common Variants

It is critical to distinguish Boc-N-Me-Tyr-OH.DCHA from its related derivatives. The specific properties of the reagent are dictated by its stereochemistry and the protection strategy for the tyrosine side-chain hydroxyl group. When sourcing this reagent, careful attention must be paid to the full chemical name. Common variants include:

-

Stereoisomers: The L-form (S-configuration) is typically used for synthesizing peptides that mimic natural ligands, while the D-form (R-configuration) is used to create non-natural peptides with unique pharmacological properties.[3][]

-

Side-Chain Protection: While the ".OH" in the name implies a free hydroxyl group, in practice, the phenolic hydroxyl of tyrosine is often protected during synthesis to prevent side reactions. Common protecting groups include Benzyl (Bzl), Methyl (Me), or Acetyl (Ac).[5][6][7] The DCHA salt form provides stability, making the unprotected hydroxyl variant more manageable.

This guide focuses on the L-enantiomer with a free hydroxyl group, Boc-N-Me-L-Tyr-OH.DCHA, which is a versatile reagent for specific synthetic strategies.

Physicochemical Characteristics

The physical properties of Boc-N-Me-Tyr-OH.DCHA are fundamental to its proper storage, handling, and use in synthesis. The DCHA salt form typically presents as a stable, white to off-white crystalline powder, which is less prone to degradation than the corresponding free acid.[][8]

Core Properties

The table below summarizes the key physicochemical data for Boc-N-Me-L-Tyr-OH.DCHA and a common side-chain protected variant for comparison. Note that values can vary slightly between suppliers based on the specific lot and purity.

| Property | Boc-N-Me-L-Tyr-OH · DCHA | Boc-N-Me-L-Tyr(Ac)-OH · DCHA |

| Synonyms | N-Boc-N-methyl-L-tyrosine dicyclohexylammonium salt | Boc-N-methyl-O-acetyl-L-tyrosine dicyclohexylammonium salt |

| CAS Number | 95105-25-2[9] | 201294-70-4[5][10] |

| Molecular Formula | C₂₇H₄₄N₂O₅ | C₂₉H₄₆N₂O₆ |

| Molecular Weight | 476.66 g/mol [] | 518.67 g/mol [5][10] |

| Appearance | White to off-white powder | White powder[5] |

| Melting Point | Data not consistently available | 146-157 °C[5] |

| Optical Rotation | Data not consistently available | -30.0° ± 1° (c=1 in CHCl₃)[5] |

| Storage Conditions | Store at room temperature or refrigerated (2-8°C)[][11] | Store refrigerated (0-8°C)[5] |

Analytical Characterization: A Self-Validating Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of Boc-N-Me-Tyr-OH.DCHA prior to its use in synthesis. A multi-technique approach ensures the highest level of quality control.

Caption: A typical quality control workflow for validating incoming Boc-N-Me-Tyr-OH.DCHA.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any related impurities. Reversed-phase HPLC (RP-HPLC) is the standard method.

Protocol:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the DCHA salt in a minimal volume of methanol or mobile phase A. The DCHA may cause baseline noise; in such cases, the salt can be broken with dilute acid and the free amino acid extracted, though this is often unnecessary for a simple purity check.

Causality: The C18 column provides excellent separation for molecules of this polarity. The TFA acts as an ion-pairing agent to improve peak shape. The gradient elution ensures that both the main compound and any potential impurities (which may have different polarities) are effectively eluted and resolved.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the molecule. Both ¹H and ¹³C NMR are essential.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred for DCHA salts.

-

Spectrometer: 400 MHz or higher for adequate resolution.

-

Expected ¹H NMR Resonances (in CD₃OD):

-

Aromatic protons (Tyrosine): Doublets around δ 6.7-7.1 ppm.[13]

-

α-proton: A multiplet around δ 4.3 ppm.[13]

-

β-protons: Diastereotopic protons appearing as a multiplet around δ 2.8-3.1 ppm.[13]

-

N-methyl protons: A singlet around δ 2.8-3.0 ppm.

-

Boc protons: A characteristic large singlet at δ ~1.4 ppm.[13]

-

DCHA protons: A complex series of broad multiplets from δ 1.1-3.2 ppm.

-

-

Expected ¹³C NMR Resonances: Peaks corresponding to the carbonyls (Boc and carboxylic acid), aromatic carbons, and aliphatic carbons of the amino acid and DCHA salt.

Causality: The unique chemical environment of each proton and carbon atom results in a distinct resonance frequency, providing a "fingerprint" of the molecular structure. The integration of the proton signals should correspond to the number of protons in each group, confirming the structure's integrity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of both the parent amino acid and the DCHA salt. Electrospray ionization (ESI) is the preferred method.[12]

Protocol:

-

Mode: ESI, positive and negative ion modes.

-

Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile/water.

-

Expected Ions (Positive Mode):

-

[Boc-N-Me-Tyr-OH + H]⁺: m/z ~296.1

-

[DCHA + H]⁺: m/z ~182.2

-

[Boc-N-Me-Tyr-OH.DCHA + H]⁺: m/z ~477.3

-

-

Expected Ions (Negative Mode):

-

[Boc-N-Me-Tyr-OH - H]⁻: m/z ~294.1

-

Causality: ESI is a soft ionization technique that allows for the detection of intact molecular ions with minimal fragmentation. Analyzing in both positive and negative modes provides a comprehensive confirmation of the molecular weight of all components of the salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-Tyr-OH.DCHA is specifically designed for the Boc-SPPS workflow. The DCHA salt must be converted to the free acid in situ before the coupling reaction can proceed.

Caption: The incorporation of Boc-N-Me-Tyr-OH.DCHA in a standard Boc-SPPS cycle.

Protocol for Coupling:

-

Free Acid Generation: Before coupling, the Boc-N-Me-Tyr-OH.DCHA salt is typically dissolved in the reaction solvent (e.g., DMF/DCM) and neutralized with an equivalent of a mild acid (like a protonated activator such as HBTU) to generate the free carboxylic acid in situ.

-

Activation: The free acid is then activated. A common method is using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Coupling: The activated amino acid is added to the resin, which has a free N-terminal amine from the previous deprotection step. The reaction is allowed to proceed for 1-2 hours.

-

Post-Coupling: After coupling, the resin is thoroughly washed to remove excess reagents before proceeding to the next Boc deprotection step.

Causality and Field Insights:

-

The DCHA Advantage: The DCHA salt enhances the shelf-life and handling of the amino acid derivative. Free acid versions can be less stable over long-term storage.

-

N-Methylation Challenge: The N-methyl group adds steric hindrance, which can slow down the coupling reaction kinetics compared to non-methylated amino acids. To overcome this, extended coupling times, double coupling, or the use of more potent activating agents (e.g., HATU) may be necessary to ensure the reaction goes to completion. Monitoring the reaction with a qualitative test (like the Kaiser test, which will be negative for the secondary amine) is crucial.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, often under refrigeration, to maximize shelf-life.[][5]

Conclusion

Boc-N-Me-Tyr-OH.DCHA is an invaluable reagent for modern peptide chemistry, enabling the synthesis of peptides with enhanced stability and potentially improved biological activity. A thorough understanding of its physicochemical properties, coupled with rigorous analytical validation and optimized coupling strategies, is paramount for its successful application. By leveraging the insights and protocols outlined in this guide, researchers can confidently incorporate this modified amino acid into their synthetic workflows to advance the frontiers of drug discovery and development.

References

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH DCHA. Retrieved from [Link]

-

PubChem. (n.d.). Boc-MeTyr-OH. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-MeTyr-OH DCHA [95105-25-2]. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Tyr-OMe. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

-

PubChem. (n.d.). Boc-tyr(boc)-OH. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Boc-N-Me-Tyr-OH.DCHA, 95% Purity, C27H44N2O5, 25 grams. Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-N-Me-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. peptide.com [peptide.com]

- 10. BOC-N-ME-TYR(AC)-OH DCHA CAS#: 201294-70-4 [amp.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of N-Methylated Tyrosine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

N-methylation of the peptide backbone is a powerful, naturally inspired strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification, particularly at tyrosine residues, can profoundly influence proteolytic stability, membrane permeability, and receptor binding affinity by inducing critical conformational changes. This guide provides a comprehensive technical overview of N-methylated tyrosine derivatives, beginning with the biological rationale for their use and culminating in detailed, field-proven synthetic methodologies. We will explore both the synthesis of N-methylated tyrosine as a monomeric building block and its direct incorporation into peptides via on-resin modification strategies. Accompanied by detailed protocols, comparative data, and workflow diagrams, this document serves as a practical resource for researchers aiming to leverage N-methylation to overcome the inherent limitations of peptide drug candidates and accelerate the development of next-generation therapeutics.

The Strategic Imperative of N-Methylation in Peptide Drug Design

Peptide-based drugs offer remarkable specificity and potency but are often hampered by poor pharmacokinetic profiles, including rapid degradation by proteases and low oral bioavailability.[1][2] N-methylation, the substitution of an amide hydrogen with a methyl group, is a key chemical modification that directly addresses these liabilities.[3][4] The incorporation of an N-methylated tyrosine residue imparts several strategic advantages:

-

Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, disrupting the hydrogen bonding patterns required for protease recognition and cleavage.[3][5] This "shielding" effect drastically increases the peptide's resistance to enzymatic degradation, extending its in-vivo half-life.[3][6]

-

Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation increases the lipophilicity of the peptide.[3] This change reduces the energetic penalty of transitioning from an aqueous environment to the lipid bilayer of a cell membrane, which can significantly improve membrane permeability and the potential for oral bioavailability.[2][7]

-

Conformational Control and Receptor Affinity: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone's Cα-N bond.[3] This constraint can lock the peptide into a more rigid, bioactive conformation, which may lead to enhanced receptor affinity and selectivity.[3][6] Furthermore, the N-methyl group can favor a cis amide bond, a conformation that is typically unfavorable in unmodified peptides but crucial for mimicking certain protein turns or achieving optimal receptor engagement.[3]

Comparative Physicochemical Impact of N-Methylation

The following table summarizes the expected impact of incorporating an N-methylated tyrosine (N-Me-Tyr) into a model peptide sequence compared to its native counterpart.

| Property | Model Peptide (e.g., ...-Tyr-...) | N-Methylated Peptide (e.g., ...-N-Me-Tyr-...) | Rationale for Change |

| Proteolytic Half-Life (in plasma) | Minutes | Hours | Steric hindrance at the peptide bond prevents protease recognition and cleavage.[3] |

| Lipophilicity (LogP) | Low | Moderate to High | The addition of a methyl group increases hydrophobicity.[3] |

| Membrane Permeability | Low | Significantly Increased | Increased lipophilicity and reduced desolvation penalty facilitate passage through lipid membranes.[7] |

| Receptor Binding Affinity (Kᵢ) | Variable | Potentially Increased or Decreased | Conformational rigidity can pre-organize the peptide for optimal binding (lower Kᵢ) or lock it in an inactive state (higher Kᵢ).[3] |

Biosynthesis: Nature's Precedent for N-Methylation

While N-methylation of the peptide backbone is a relatively rare post-translational modification in nature, the underlying biochemistry is well-established.[8] The primary biological methyl donor is S-Adenosyl-L-methionine (SAM), which is utilized by a vast array of methyltransferase enzymes.[9]

A classic example within the tyrosine metabolic pathway is the biosynthesis of catecholamines. L-Tyrosine is the precursor for dopamine, which is then converted to norepinephrine.[10][11][12] In the adrenal medulla, the enzyme Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step: the N-methylation of norepinephrine to produce epinephrine (adrenaline), using SAM as the methyl source.[9][11] This biological process validates N-methylation as a natural mechanism for modulating the function of bioactive molecules derived from tyrosine.

Caption: The final step of the catecholamine biosynthetic pathway involves N-methylation.

Chemical Synthesis Strategies

The synthesis of peptides containing N-methylated tyrosine can be broadly approached in two ways: the "Building Block" method, where a protected N-methyl-L-tyrosine monomer is synthesized first and then incorporated during solid-phase peptide synthesis (SPPS), or the "On-Resin" method, where methylation is performed on the tyrosine residue after it has been coupled to the growing peptide chain on the solid support.

Caption: Comparison of the two primary workflows for synthesizing N-methylated peptides.

The Building Block Approach: Synthesis of Fmoc-N-Me-Tyr(P)-OH

This approach provides a well-defined, pure monomer that can be used in standard automated peptide synthesis, though the coupling steps require optimization. The synthesis involves protecting the various functional groups of L-tyrosine, performing the N-methylation, and then manipulating the protecting groups to yield the final Fmoc-protected building block suitable for SPPS. An efficient method proceeds through a temporary 5-oxazolidinone intermediate.[13]

Experimental Protocol 1: Synthesis of Fmoc-N-Me-Tyr(tBu)-OH

-

Objective: To synthesize the Fmoc-protected N-methylated tyrosine building block with a tert-butyl (tBu) protected phenol.

-

Materials: L-Tyrosine, Paraformaldehyde, p-Toluenesulfonic acid (pTSA), Toluene, Sodium borohydride (NaBH₄), 9-fluorenylmethyl chloroformate (Fmoc-Cl), tert-Butyl acetate, Perchloric acid.

-

Step 1: Formation of the Oxazolidinone.

-

Suspend L-Tyrosine (1 equiv.), paraformaldehyde (1.2 equiv.), and a catalytic amount of pTSA in toluene.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and evaporate the solvent under reduced pressure. The resulting solid is the oxazolidinone intermediate.

-

-

Step 2: Reductive Cleavage and N-Methylation.

-

Dissolve the crude oxazolidinone in a suitable solvent like methanol.

-

Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2-3 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. This step reduces the intermediate to yield N-methyl-L-tyrosine.

-

Quench the reaction carefully with water and acidify to pH ~5-6 with HCl to precipitate the product. Filter and dry the solid.

-

-

Step 3: Phenol Protection (tert-Butylation).

-

Suspend the crude N-methyl-L-tyrosine in tert-butyl acetate.

-

Add a strong acid catalyst, such as perchloric acid, and stir at room temperature for 24-48 hours.

-

Neutralize the reaction, extract the product into an organic solvent, and purify to obtain N-Me-Tyr(tBu)-OH.

-

-

Step 4: Fmoc Protection.

-

Dissolve N-Me-Tyr(tBu)-OH in an aqueous acetone solution with a base like sodium bicarbonate.

-

Cool to 0°C and add a solution of Fmoc-Cl (1.1 equiv.) in acetone dropwise.

-

Stir for 4-6 hours, allowing it to warm to room temperature.

-

Acidify the mixture and extract the product. Purify by column chromatography to yield the final product, Fmoc-N-Me-Tyr(tBu)-OH.

-

The On-Resin Methylation Approach

This strategy is advantageous as it avoids the lengthy synthesis of the monomer building block and uses readily available reagents. The most common and robust method is a three-step procedure performed directly on the peptide-resin.[14][15]

Caption: The three-step on-resin N-methylation chemical workflow.

Experimental Protocol 2: On-Resin N-Methylation of a Tyrosine Residue

-

Objective: To N-methylate the terminal tyrosine residue of a growing peptide chain on a solid support.

-

Materials: Peptide-resin (with Fmoc-deprotected N-terminal Tyr), o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine, Dichloromethane (DCM), Dimethylformamide (DMF), Methyl iodide (MeI), 1,8-Diazabicycloundec-7-ene (DBU), β-Mercaptoethanol.

-

Step 1: Sulfonylation (Activation of the Amine).

-

Swell the peptide-resin in DCM.

-

Add a solution of o-NBS-Cl (5 equiv.) and 2,4,6-collidine (10 equiv.) in DMF.

-

Shake the mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Step 2: Methylation.

-

Swell the sulfonated resin in DMF.

-

Add a solution of a strong, non-nucleophilic base such as DBU (5 equiv.) and methyl iodide (10 equiv.) in DMF.

-

Shake for 30-60 minutes. Repeat this step once more with fresh reagents.

-

Causality Note: The sulfonamide is acidic enough to be deprotonated by the base, creating a nucleophilic nitrogen that readily attacks the methyl iodide.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Step 3: Desulfonylation (Removal of the Sulfonyl Group).

-

Swell the methylated resin in DMF.

-

Add a solution of β-mercaptoethanol (20 equiv.) and DBU (10 equiv.) in DMF.

-

Shake for 15-30 minutes. Repeat this step.

-

Causality Note: The thiol acts as a nucleophile to cleave the sulfonyl group, which is then trapped, regenerating the free secondary (N-methylated) amine.

-

Wash the resin thoroughly with DMF and DCM. The resin is now ready for the next coupling cycle or final cleavage.

-

Characterization and Analytical Considerations

Verifying the successful synthesis of N-methylated tyrosine derivatives requires specific analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): N-methylated peptides often exhibit complex HPLC profiles. Due to the restricted bond rotation, the peptide exists as a mixture of cis and trans amide bond conformers, which can sometimes be resolved by HPLC, leading to broadened or multiple peaks.[6]

-

Mass Spectrometry (MS): This is the most direct method to confirm methylation. Each successful N-methylation will result in a mass increase of 14.02 Da (CH₂) compared to the unmodified peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For monomer synthesis, ¹H NMR is essential to confirm the presence of the N-methyl group, which typically appears as a singlet around 2.5-3.0 ppm.

Applications and Field-Proven Insights

The strategic application of N-methylated tyrosine has proven effective in transforming peptide leads into viable drug candidates.

-

Neuroscience and Mood Disorders: As a derivative of tyrosine, a precursor to key neurotransmitters, N-methyl-L-tyrosine is a valuable tool in neuroscience research for studying dopamine pathways and developing pharmaceuticals targeting mood disorders.[16]

-

Improving Oral Bioavailability: A landmark study demonstrated that multiple N-methylations of a cyclopeptidic somatostatin analog, the Veber-Hirschmann peptide, drastically improved its metabolic stability and intestinal permeability, resulting in a remarkable 10% oral bioavailability for a tri-N-methylated version.[2]

-

Enzyme Inhibition: N-methyl-L-tyrosine itself has been identified as a non-competitive inhibitor of L-amino acid oxidase (LAAO) and a tyrosine hydroxylase inhibitor, highlighting the potential for N-methylated derivatives to act as enzyme modulators.[17][18]

Conclusion and Future Outlook

The discovery and synthesis of N-methylated tyrosine derivatives represent a cornerstone of modern peptide chemistry. The ability to rationally engineer proteolytic resistance, enhance membrane permeability, and control conformation provides drug developers with a powerful toolkit to improve therapeutic candidates. While chemical synthesis via the building block or on-resin approaches are now robust and well-established, future advancements will likely focus on enzymatic and biosynthetic methods. The development of "methyltransferase" enzymes tailored for specific peptide sequences could offer a greener, more efficient route to these valuable compounds, further expanding the therapeutic potential of peptides.

References

- The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide. (n.d.). Benchchem.

- Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Applications of N-Methylated Peptides in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.

- N-Methyl-L-tyrosine. (n.d.). Chem-Impex.

-

He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

-

Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. Retrieved from [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025). ACS Publications. Retrieved from [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (n.d.). PMC - NIH. Retrieved from [Link]

-

Aurelio, L., et al. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(17), 5693-5701. Retrieved from [Link]

-

Humphrey, C. E., et al. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1069-1075. Retrieved from [Link]

- An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides. (n.d.). Benchchem.

-

Tyrosine biochemistry - catecholamine synthesis & more. (2021). YouTube. Retrieved from [Link]

-

Nagasawa, H. T., et al. (1979). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Medicinal Chemistry, 22(12), 1476-1481. Retrieved from [Link]

- Preparation method of L-tyrosine derivative. (n.d.). Google Patents.

-

What Is Solid-Phase Peptide Synthesis?. (2025). YouTube. Retrieved from [Link]

-

Panek, J., et al. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. Journal of Biochemistry, 168(5), 509-516. Retrieved from [Link]

-

Research Breakdown on L-Tyrosine. (n.d.). Examine. Retrieved from [Link]

-

Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics, 508(1), 1-12. Retrieved from [Link]

-

N-Methylated Amino Acids. (n.d.). Merck Millipore. Retrieved from [Link]

-

The Science Behind L-Tyrosine: How it Fuels Neurotransmitter Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-